

Technical Support Center: FITC-DQMD-FMK

Caspase Activity Assays

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Compound of Interest

Compound Name: *Fitc-DQMD-FMK*

Cat. No.: *B1574901*

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Welcome to the technical support center for **FITC-DQMD-FMK** and other fluorescently-labeled caspase inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is **FITC-DQMD-FMK** and how does it work?

A1: **FITC-DQMD-FMK** is a cell-permeable, fluorescently labeled peptide inhibitor of caspases. The 'FITC' (Fluorescein isothiocyanate) is a fluorescent dye that allows for detection. The 'DQMD' (Asp-Gln-Met-Asp) is a peptide sequence that is recognized by active caspases. The 'FMK' (fluoromethyl ketone) group forms an irreversible covalent bond with the active site of the caspases. When **FITC-DQMD-FMK** binds to an active caspase, the fluorescent marker is retained within the cell, allowing for the identification of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.^[1] The DQMD sequence is a known caspase cleavage site, notably found in the baculovirus p35 protein, suggesting it can be recognized by various caspases involved in apoptosis.^[2]

Q2: What is the impact of overall cell health on the performance of **FITC-DQMD-FMK**?

A2: Cell health is a critical factor. The assay is designed to detect active caspases, which are hallmarks of apoptosis. However, other cell states can influence the results:

- **Healthy, Viable Cells:** These cells should have inactive caspases and an intact cell membrane. Therefore, they should show minimal to no fluorescence.
- **Apoptotic Cells:** These cells have active caspases that will bind to **FITC-DQMD-FMK**, resulting in a strong fluorescent signal. Early apoptotic cells will still have intact cell membranes.
- **Late Apoptotic/Secondary Necrotic Cells:** These cells have progressed through apoptosis and have lost membrane integrity. They will likely be positive for **FITC-DQMD-FMK** but will also be permeable to viability dyes like propidium iodide (PI) or 7-AAD.[3]
- **Necrotic Cells:** Primary necrosis is generally considered a caspase-independent process.[4] Therefore, necrotic cells should ideally not stain with **FITC-DQMD-FMK**. However, some studies suggest that certain caspases can be activated during some forms of necrotic cell death, which could potentially lead to false-positive signals.[5] It is crucial to use a co-stain for membrane integrity to differentiate from apoptosis.

Q3: How can I distinguish between apoptotic and necrotic cells using this assay?

A3: The most reliable method is to co-stain your cells with a viability dye that is excluded from live cells with intact membranes, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

- Apoptotic cells: FITC-positive / PI-negative
- Late Apoptotic/Secondary Necrotic cells: FITC-positive / PI-positive
- Necrotic cells: FITC-negative (ideally) / PI-positive
- Live cells: FITC-negative / PI-negative

Q4: What are the appropriate controls for my **FITC-DQMD-FMK** experiment?

A4: To ensure the validity of your results, the following controls are essential:

- **Unstained Cells:** To determine the level of autofluorescence in your cell population.

- **Positive Control:** Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the reagent and detection system are working correctly.
- **Negative Control (Untreated Cells):** Healthy, untreated cells to establish the baseline fluorescence.
- **Inhibitor Control:** Pre-treating cells with an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) before adding **FITC-DQMD-FMK**. This should block the fluorescent signal and confirm the specificity of the staining for active caspases.[\[3\]](#)[\[6\]](#)

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
High Background Fluorescence	1. Cell density is too high.	Optimize cell density. A starting point of 1×10^6 cells/mL is often recommended.
	2. Inadequate washing.	
	3. Reagent concentration is too high.	
	4. Autofluorescence of cells or medium.	
	5. Non-specific binding.	
Weak or No Signal	1. Inefficient induction of apoptosis.	Optimize the concentration and incubation time of your apoptosis-inducing agent. Confirm apoptosis induction with a secondary method.
	2. Reagent degradation.	

3. Low caspase activity.	The specific caspases activated may not be efficiently targeted by the DQMD sequence. Consider using a pan-caspase inhibitor like FITC-VAD-FMK.	
4. Incorrect instrument settings.	Ensure the excitation and emission wavelengths on the flow cytometer or microscope are correctly set for FITC (Excitation: ~490 nm, Emission: ~520 nm).	
High Percentage of Double-Positive (FITC+/PI+) Cells	1. Cells are in late-stage apoptosis or secondary necrosis.	This is an expected outcome at later time points after apoptosis induction. Perform a time-course experiment to capture early apoptotic events.
2. High concentration of apoptosis inducer causing rapid cell death.	Titrate the concentration of your inducing agent to achieve a more controlled apoptotic response.	
Inconsistent Results	1. Variability in cell health and density.	Ensure consistent cell culture conditions and accurately count cells before each experiment.
2. Inconsistent incubation times.	Adhere strictly to the recommended incubation times for both the apoptosis induction and the FITC-DQMD-FMK staining.	

Experimental Protocols

General Staining Protocol for Suspension Cells (Flow Cytometry)

- Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include positive and negative controls.
- Cell Concentration: Adjust the cell concentration to approximately 1×10^6 cells/mL in your culture medium.
- Staining: Add **FITC-DQMD-FMK** to a final concentration of 1-10 μ M (optimization may be required).
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of wash buffer. Repeat the wash step.
- Viability Staining (Optional but Recommended): Resuspend the cells in a buffer containing a viability dye such as Propidium Iodide (PI) or 7-AAD.
- Analysis: Analyze the cells immediately by flow cytometry.

General Staining Protocol for Adherent Cells (Fluorescence Microscopy)

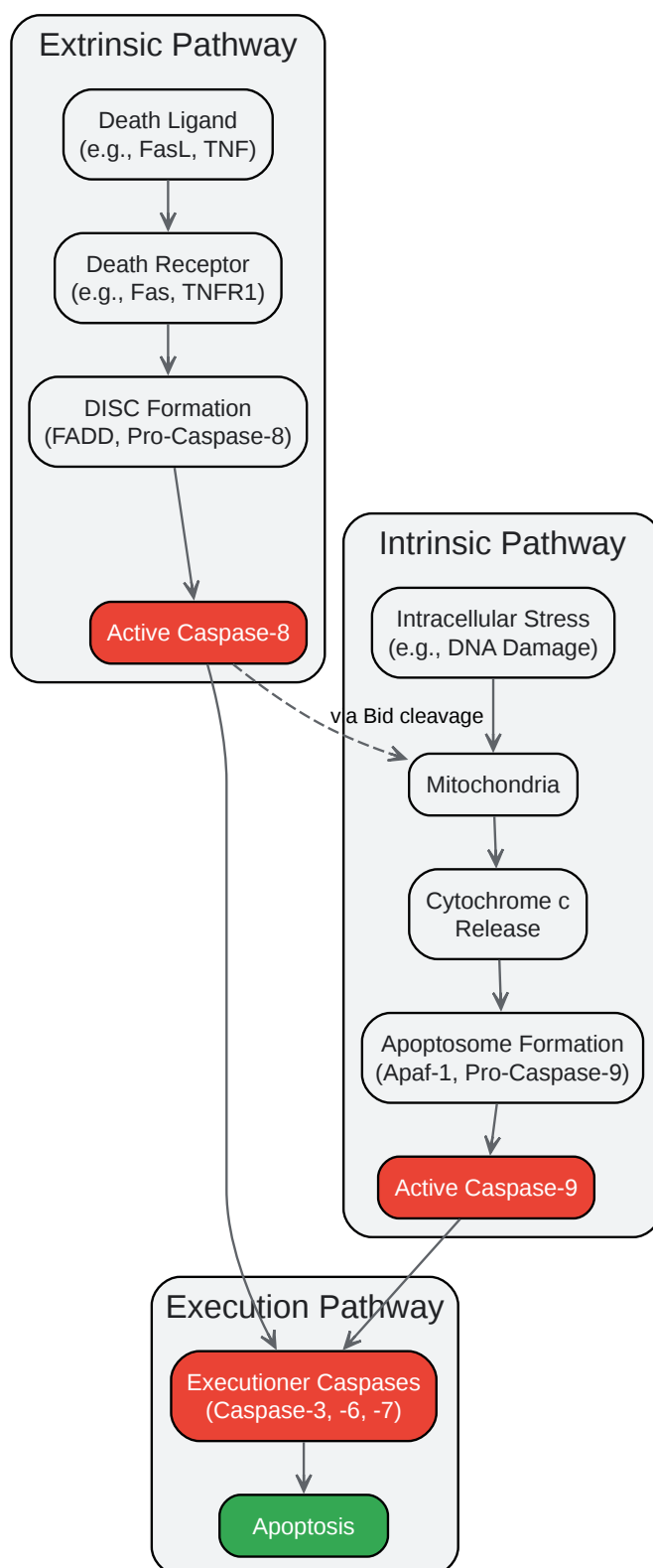
- Cell Culture: Grow adherent cells on coverslips or in a chamber slide.
- Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.
- Staining: Add **FITC-DQMD-FMK** directly to the culture medium to a final concentration of 1-10 μ M.
- Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- Washing: Gently wash the cells twice with wash buffer.

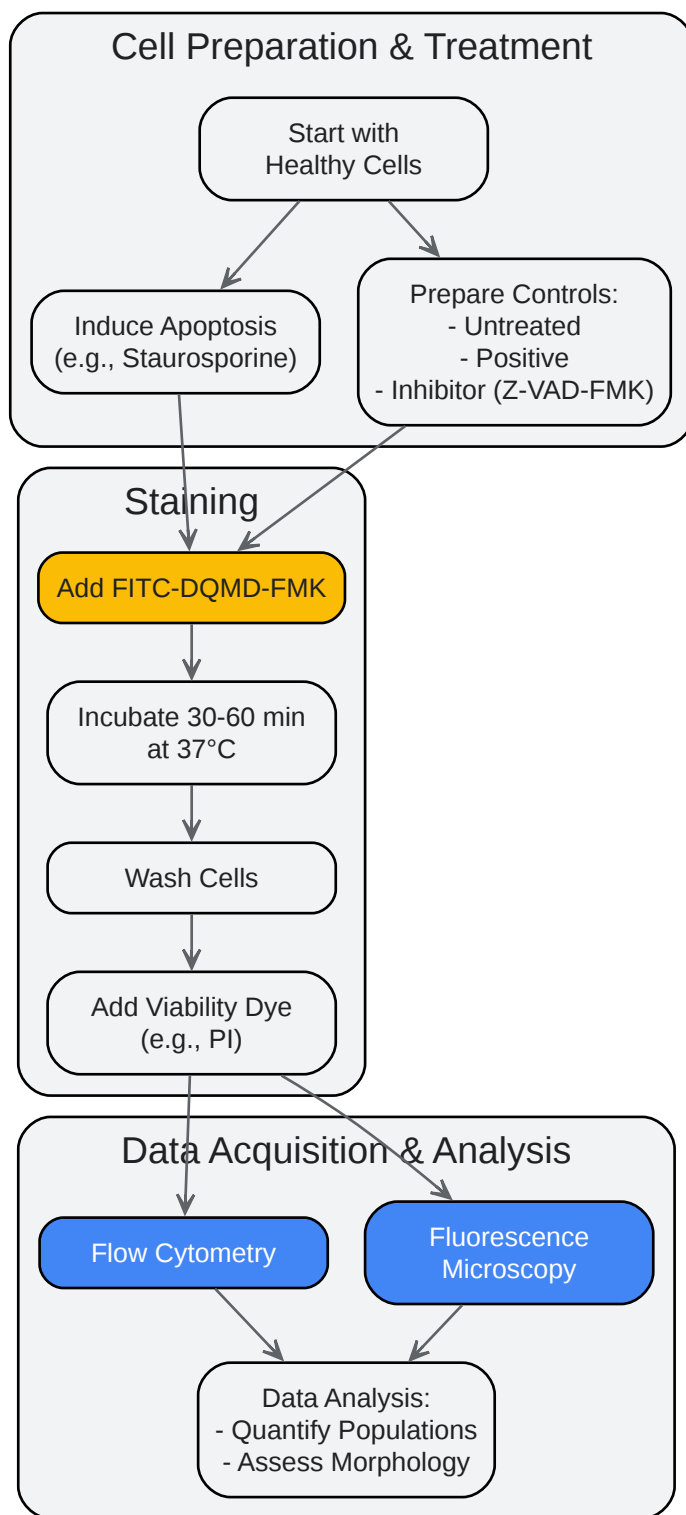
- Counterstaining (Optional): Counterstain the nuclei with a DNA stain like Hoechst 33342 to visualize nuclear morphology.
- Mounting and Visualization: Mount the coverslip and visualize the cells using a fluorescence microscope with the appropriate filter set for FITC.

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways, both of which culminate in the activation of caspases.





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